molecular formula C12H6ClFN4O B14913630 3-(2-chloro-5-fluoropyrimidin-4-yl)quinazolin-4(3H)-one

3-(2-chloro-5-fluoropyrimidin-4-yl)quinazolin-4(3H)-one

Katalognummer: B14913630
Molekulargewicht: 276.65 g/mol
InChI-Schlüssel: KONCMUPYIZZWMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Chloro-5-fluoro-4-pyrimidinyl)-4(3h)-quinazolinone is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-fluoro-4-pyrimidinyl)-4(3h)-quinazolinone typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyrimidine and quinazolinone precursors.

    Reaction Conditions: The reaction may involve halogenation, nucleophilic substitution, and cyclization steps under controlled conditions.

    Catalysts and Solvents: Common catalysts and solvents used in the synthesis include palladium catalysts, dimethylformamide (DMF), and other organic solvents.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Chloro-5-fluoro-4-pyrimidinyl)-4(3h)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups on the pyrimidine or quinazolinone rings.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Ammonia (NH3), amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone oxides, while substitution reactions can produce a variety of substituted quinazolinone derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and infectious diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 3-(2-Chloro-5-fluoro-4-pyrimidinyl)-4(3h)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4(3H)-Quinazolinone: A parent compound with similar structural features.

    2-Chloro-4-pyrimidinyl derivatives: Compounds with similar pyrimidine ring substitutions.

    Fluoroquinolones: A class of antibiotics with fluorine substitutions.

Uniqueness

3-(2-Chloro-5-fluoro-4-pyrimidinyl)-4(3h)-quinazolinone is unique due to its specific combination of chloro and fluoro substitutions on the pyrimidine ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Eigenschaften

Molekularformel

C12H6ClFN4O

Molekulargewicht

276.65 g/mol

IUPAC-Name

3-(2-chloro-5-fluoropyrimidin-4-yl)quinazolin-4-one

InChI

InChI=1S/C12H6ClFN4O/c13-12-15-5-8(14)10(17-12)18-6-16-9-4-2-1-3-7(9)11(18)19/h1-6H

InChI-Schlüssel

KONCMUPYIZZWMJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)C3=NC(=NC=C3F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.